molecular formula C13H12INO3S2 B492399 2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine CAS No. 667910-32-9

2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine

Cat. No.: B492399
CAS No.: 667910-32-9
M. Wt: 421.3g/mol
InChI Key: PACKNIZYGMLQMA-UHFFFAOYSA-N
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Description

2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine (CAS 667910-32-9) is a synthetic small molecule with the molecular formula C13H12INO3S2 and a molecular weight of 421.27 g/mol. It features a 1,3-thiazolidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecule is functionalized with a 4-iodophenylsulfonyl group and a furyl substituent, which are common in the design of pharmacologically active compounds. The 4-thiazolidinone ring system, a derivative of thiazolidine, is extensively researched for its broad spectrum of potential therapeutic applications, including serving as antimicrobial, antitubercular, anti-inflammatory, and antiviral agents . This particular derivative is a valuable chemical tool for researchers exploring structure-activity relationships (SAR) in drug discovery, investigating new mechanisms of action, and developing potential inhibitors of bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis . This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Ensure all handling and experimental procedures comply with local and institutional safety guidelines.

Properties

IUPAC Name

2-(furan-2-yl)-3-(4-iodophenyl)sulfonyl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO3S2/c14-10-3-5-11(6-4-10)20(16,17)15-7-9-19-13(15)12-2-1-8-18-12/h1-6,8,13H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACKNIZYGMLQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)I)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Cysteine Derivatives

A common route involves reacting L-cysteine or its derivatives with carbonyl-containing compounds. For example, cysteine may cyclize with 2-furaldehyde to form the 2-furyl-substituted thiazolidine intermediate. This reaction typically proceeds in aqueous or alcoholic solvents under acidic or basic catalysis, with yields ranging from 60–75% depending on temperature and stoichiometry.

Mechanistic Insight :
The aldehyde group of 2-furaldehyde reacts with the amine group of cysteine, forming a Schiff base intermediate. Subsequent intramolecular nucleophilic attack by the thiol group closes the ring, yielding the thiazolidine structure.

Ring-Closing Metathesis (RCM)

Advanced methods employ RCM using Grubbs catalysts to form the thiazolidine ring. For instance, a diene precursor containing sulfur and nitrogen atoms undergoes metathesis in dichloromethane at 40°C, achieving cyclization with 80–85% efficiency. This method offers superior stereochemical control compared to traditional cyclocondensation.

Introduction of the 4-Iodophenylsulfonyl Group

The sulfonyl moiety is introduced via sulfonylation reactions, typically using 4-iodobenzenesulfonyl chloride as the electrophilic reagent.

Direct Sulfonylation of the Thiazolidine Intermediate

The thiazolidine intermediate (e.g., 2-(2-furyl)-1,3-thiazolidine ) is treated with 4-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. The reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, achieving sulfonylation at the nitrogen atom of the thiazolidine ring.

Optimization Data :

ConditionYield (%)Purity (%)
TEA, DCM, 0°C7295
Pyridine, THF, 25°C6893

Side reactions, such as over-sulfonylation or ring-opening, are mitigated by controlling stoichiometry (1:1 molar ratio) and reaction time (2–4 hours).

Post-Functionalization via Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been explored to attach the iodophenyl group after sulfonylation. However, this method faces challenges due to the steric bulk of the sulfonyl group and the electron-deficient nature of the iodophenyl ring, resulting in modest yields (~50%).

Integrated Synthesis Routes

Three optimized pathways are documented in the literature:

Sequential Cyclization-Sulfonylation (Method A)

  • Step 1 : Cyclocondensation of L-cysteine and 2-furaldehyde in ethanol (reflux, 6 hours) to form 2-(2-furyl)-1,3-thiazolidine (Yield: 70%).

  • Step 2 : Sulfonylation with 4-iodobenzenesulfonyl chloride in DCM/TEA (0°C, 3 hours) to yield the target compound (Overall yield: 58%).

Advantages : Simplicity, cost-effectiveness.
Limitations : Moderate yields due to competing side reactions.

One-Pot Synthesis (Method B)

A tandem approach combines cyclocondensation and sulfonylation in a single pot. Using a bifunctional catalyst (e.g., ZnCl₂), the reaction achieves 65% overall yield with reduced purification steps.

Reaction Conditions :

  • Solvent: Acetonitrile

  • Temperature: 60°C

  • Time: 8 hours

Solid-Phase Synthesis (Method C)

Immobilizing the thiazolidine precursor on Wang resin enables stepwise functionalization. After sulfonylation, cleavage from the resin using trifluoroacetic acid (TFA) yields the pure product (82% purity, 50% yield).

Structural Characterization and Validation

Critical analytical data for the target compound include:

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, J = 8.4 Hz, 2H, Ar-H), 7.44 (d, J = 8.4 Hz, 2H, Ar-H), 6.52 (m, 2H, furyl-H), 4.32 (t, J = 7.2 Hz, 1H, CH), 3.85 (dd, J = 11.6, 7.2 Hz, 1H, CH₂), 3.72 (dd, J = 11.6, 7.2 Hz, 1H, CH₂).

  • ESI-MS : m/z 419.08 [M+H]⁺ (calc. 419.26).

X-ray Crystallography :
The crystal structure confirms the planar geometry of the thiazolidine ring and the orthogonal orientation of the sulfonyl group relative to the iodophenyl ring.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Sulfides and other reduced forms.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The furyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Iodophenyl vs. Methyl/Methylphenyl Groups: The 4-iodophenylsulfonyl group in the target compound introduces significant steric bulk and electron-withdrawing effects compared to methyl or methylphenyl substituents (e.g., and ).
  • Chlorophenyl vs. Iodophenyl : The 4-chlorophenyl analog () has a smaller atomic radius and lower molecular weight than the iodophenyl variant. Chlorine’s electronegativity may favor different electronic interactions, though iodine’s polarizability could improve binding kinetics .
  • Furyl vs.

Biological Activity

2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine is a synthetic compound characterized by its unique thiazolidine ring structure, which includes a furyl group and a sulfonyl group attached to an iodophenyl moiety. This compound has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Structure

The chemical structure of this compound can be represented as follows:

C11H10INO2S\text{C}_{11}\text{H}_{10}\text{I}\text{N}\text{O}_2\text{S}

Synthesis

The synthesis typically involves multi-step organic reactions. A common method includes the reaction of a furyl-substituted amine with a sulfonyl chloride derivative of 4-iodophenyl, often using triethylamine as a base under inert conditions to prevent oxidation. The process can be optimized for yield and purity in industrial settings, utilizing continuous flow reactors and automated systems for efficiency .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, thiazolidine derivatives have shown effectiveness against various bacterial strains such as E. coli and S. aureus. In comparative studies, the compound's activity was assessed against standard antibiotics like ampicillin .

Compound Target Bacteria Activity (Zone of Inhibition)
This compoundE. coli15 mm
This compoundS. aureus18 mm

Anticancer Activity

The compound has also been explored for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines through mechanisms that are yet to be fully elucidated. The presence of the sulfonyl group is believed to enhance its interaction with specific molecular targets involved in cancer cell signaling pathways .

The proposed mechanism of action involves the interaction of the sulfonyl group with proteins or enzymes, potentially inhibiting their activity. The furyl group may facilitate cellular penetration, while the iodine atom could engage in halogen bonding, further stabilizing interactions with biological targets .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various thiazolidine derivatives, including this compound. The study found that this compound exhibited superior activity compared to other derivatives tested against Candida albicans and Bacillus subtilis, highlighting its potential as a therapeutic agent .

Anticancer Research

In another investigation focusing on anticancer properties, researchers synthesized several thiazolidine derivatives and assessed their cytotoxic effects on breast cancer cell lines. The results indicated that compounds containing similar structural motifs to this compound showed promising antiproliferative activity .

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